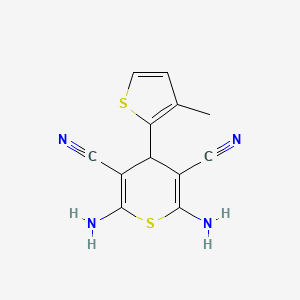

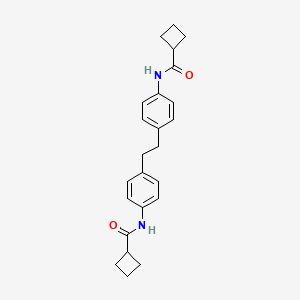

2,6-diamino-4-(3-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile

Overview

Description

"2,6-diamino-4-(3-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile" is a compound of interest within the field of organic chemistry, particularly in the study of heterocyclic compounds. Its structural complexity and functional group diversity make it a valuable compound for various chemical transformations and applications.

Synthesis Analysis

The synthesis of derivatives of "2,6-diamino-4H-thiopyran-3,5-dicarbonitriles" involves cross-recyclization reactions with different reagents such as 4-(cyclohex-1-en-1-yl)morpholine, alkyl halides, and cyclohexanone. These reactions produce a range of substituted 2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitriles and related compounds. The structural confirmation of these derivatives, including 3-(4-bromophenyl)-2,2-pentamethylene-11-(2-thienyl)-1,2,3,4,7,8,9,10-octahydropyrimido[4′,5′:4,5]thieno[2,3-b]quinoline, was achieved through X-ray analysis (Dyachenko & Dyachenko, 2008).

Scientific Research Applications

Chemical Synthesis and Reactivity

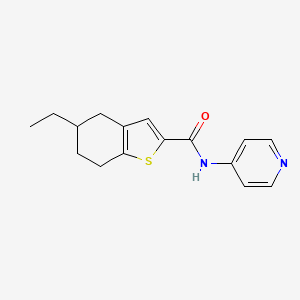

2,6-Diamino-4-(3-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile and its derivatives have been explored in various synthetic pathways, demonstrating the compound's versatility in chemical reactions. One study highlighted the recyclization of 4-alkyl(aryl)-2,6-diamino-3,5-dicyano-4H-thiopyrans with 2-aminoethanol and (2-furyl)methylamine, leading to the formation of pyridine derivatives. This reaction showcases the potential of 2,6-diamino-4H-thiopyran derivatives in synthesizing complex heterocyclic compounds with potential applications in material science and pharmaceuticals (Dyachenko & Rylskaya, 2013).

Catalysis

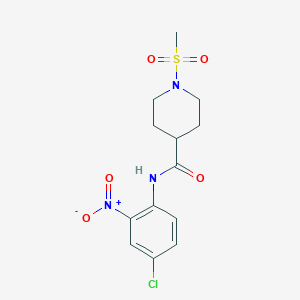

In another study, the compound was used in the synthesis of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile derivatives through a one-pot, four-component procedure involving primary amines, carbon disulfide, malononitrile, and benzylidenemalononitrile. This process utilized a magnetic NH2.MIL-101(Fe)/ED as a basic metal-organic framework catalyst, indicating the compound's role in facilitating complex reactions in the presence of innovative catalytic systems. The study not only highlights the compound's reactivity but also its compatibility with advanced catalytic materials, opening pathways for its application in green chemistry and sustainable processes (Moghaddam et al., 2022).

Material Science

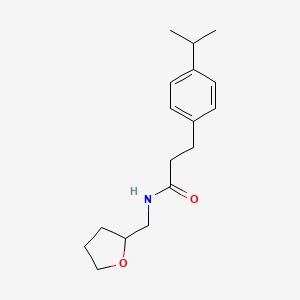

The adaptability of 2,6-diamino-4-(3-methyl-2-thienyl)-4H-thiopyran-3,5-dicarbonitrile in material science is further demonstrated through its involvement in the synthesis of novel compounds with potential applications in electronics and photonics. For example, the synthesis of small molecules containing rigidified thiophenes and a cyanopyridone acceptor unit for solution-processable bulk-heterojunction solar cells utilized derivatives of 2,6-diamino-4H-thiopyran. These molecules, designed with electron-donating and accepting groups, showcased enhanced intramolecular charge transfer, indicating their utility in developing high-efficiency solar cells. This application underscores the compound's potential in contributing to the advancement of renewable energy technologies (Gupta et al., 2015).

properties

IUPAC Name |

2,6-diamino-4-(3-methylthiophen-2-yl)-4H-thiopyran-3,5-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4S2/c1-6-2-3-17-10(6)9-7(4-13)11(15)18-12(16)8(9)5-14/h2-3,9H,15-16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYCFSRZVDUTPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C2C(=C(SC(=C2C#N)N)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}thio)pyrimidine](/img/structure/B4621521.png)

![N-(4-bromophenyl)-2-[(4-fluorophenyl)amino]nicotinamide](/img/structure/B4621528.png)

![2-[(2-chloro-6-nitrophenyl)thio]-N-(2-ethylphenyl)benzamide](/img/structure/B4621532.png)

![4-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4621535.png)

![4-(2-{[N-(phenylsulfonyl)glycyl]oxy}acetyl)phenyl benzoate](/img/structure/B4621546.png)

![N-{1-[(butylamino)carbonyl]-2-phenylvinyl}-4-methoxybenzamide](/img/structure/B4621570.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-1-(2-methylphenyl)-2-pyrrolidinone](/img/structure/B4621600.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}pentanamide](/img/structure/B4621610.png)

![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B4621640.png)